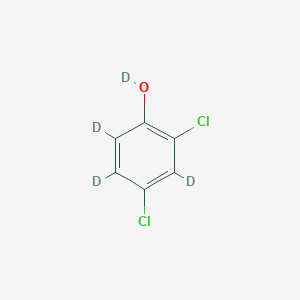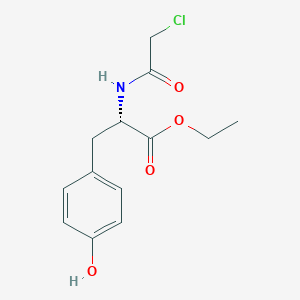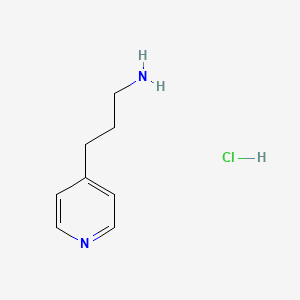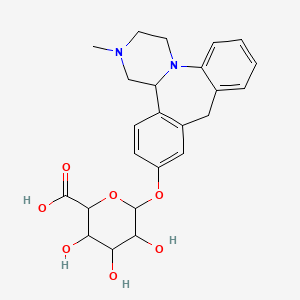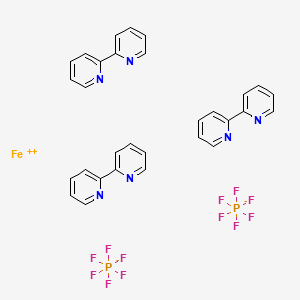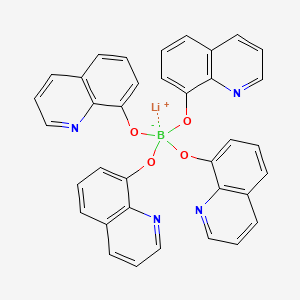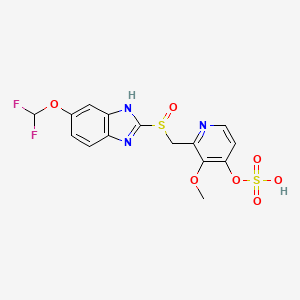![molecular formula C11H11NO B1499990 1,3,4,5-Tetrahydropyrano[4,3-b]indole CAS No. 784143-97-1](/img/structure/B1499990.png)
1,3,4,5-Tetrahydropyrano[4,3-b]indole
Descripción general
Descripción
1,3,4,5-Tetrahydropyrano[4,3-b]indole is a heterocyclic compound that features a fused pyrano and indole ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,3,4,5-Tetrahydropyrano[4,3-b]indole can be synthesized through several methods. One common approach involves the magnesiation of 1-(phenylsulfonyl)indole followed by treatment with allylbromide. The resulting product is then converted into [2-allyl-1-(phenylsulfonyl)-1H-indol-3-yl]methanol, which upon exposure to mercury(II) acetate and sodium borohydride, affords this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above can be optimized for industrial applications by adjusting reaction conditions and using continuous flow reactors to enhance yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
1,3,4,5-Tetrahydropyrano[4,3-b]indole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine, while nucleophilic substitutions often involve reagents like sodium methoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of substituted indole derivatives.
Aplicaciones Científicas De Investigación
1,3,4,5-Tetrahydropyrano[4,3-b]indole has several scientific research applications:
Medicinal Chemistry: This compound has shown potential as an antibacterial and antifungal agent.
Materials Science: The unique structural properties of this compound make it a candidate for the development of novel materials with specific electronic and optical properties.
Biological Studies: Its ability to interact with various biological targets makes it useful in studying enzyme mechanisms and receptor-ligand interactions.
Mecanismo De Acción
The mechanism of action of 1,3,4,5-tetrahydropyrano[4,3-b]indole involves its interaction with specific molecular targets and pathways. For instance, in the context of its anticancer activity, it inhibits cell proliferation by arresting the cell cycle at the G0/G1 phase. It induces apoptosis through the disruption of mitochondrial membrane potential, accumulation of reactive oxygen species, reduction of glutathione, elevation of intracellular calcium ions, and activation of the caspase cascade. Additionally, it significantly inhibits the regulators of the PI3K/AKT/mTOR pathway, which is involved in cell survival and proliferation .
Comparación Con Compuestos Similares
1,3,4,5-Tetrahydropyrano[4,3-b]indole can be compared with other similar compounds, such as:
1,3,4,9-Tetrahydropyrano[3,4-b]indole: This compound has a similar fused ring system but differs in the position of the pyrano ring fusion.
1,2,3,4-Tetrahydrocarbazole: This compound features a fused indole and cyclohexane ring system, differing in the absence of the oxygen atom in the ring structure.
1,2,3,4-Tetrahydroquinoline: This compound has a fused quinoline and cyclohexane ring system, differing in the nitrogen atom’s position within the ring structure.
The uniqueness of this compound lies in its specific ring fusion and the presence of an oxygen atom, which imparts distinct chemical and biological properties.
Propiedades
IUPAC Name |
1,3,4,5-tetrahydropyrano[4,3-b]indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c1-2-4-10-8(3-1)9-7-13-6-5-11(9)12-10/h1-4,12H,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUQKZKMCGKVWEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=C1NC3=CC=CC=C23 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80652824 | |
| Record name | 1,3,4,5-Tetrahydropyrano[4,3-b]indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80652824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
784143-97-1 | |
| Record name | 1,3,4,5-Tetrahydropyrano[4,3-b]indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80652824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



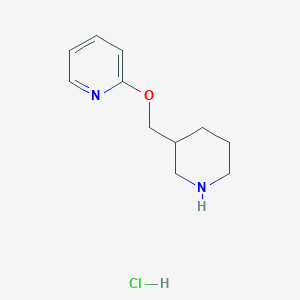

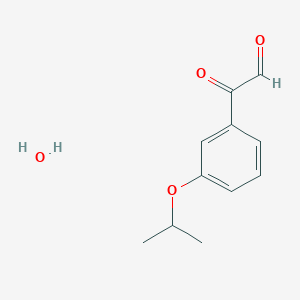
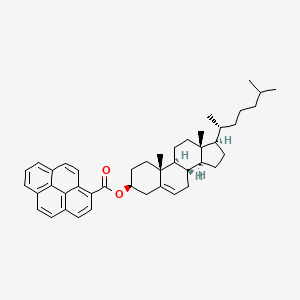
![2,6-Bis[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]-4-methoxyphenol](/img/structure/B1499917.png)
![2-Amino-3,4-dimethyl-3H-imidazo[4,5-f]quinoline-2-14C](/img/structure/B1499918.png)
